(2S,3S)-2-acetamido-3-methylpentanamide

Description

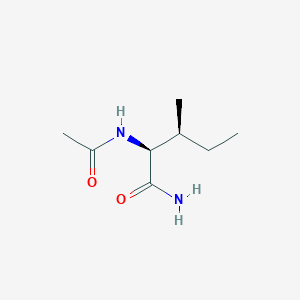

Structure

2D Structure

Properties

IUPAC Name |

(2S,3S)-2-acetamido-3-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-4-5(2)7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBXRBMLCXMBBM-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426217 | |

| Record name | N~2~-Acetyl-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56711-06-9 | |

| Record name | N~2~-Acetyl-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of 2s,3s 2 Acetamido 3 Methylpentanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including (2S,3S)-2-acetamido-3-methylpentanamide. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for a complete assignment of the molecule's structure.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for each set of non-equivalent protons. The chemical shifts are influenced by the electronic environment and spin-spin coupling with neighboring protons provides information on the connectivity of the carbon skeleton. Based on data from similar N-acetylated amino acid derivatives, the expected chemical shifts are summarized in Table 1. nih.govresearchgate.net

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Acetyl CH₃ | ~2.0 | Singlet |

| α-H | ~4.2 - 4.4 | Doublet |

| β-H | ~1.8 - 2.0 | Multiplet |

| γ-CH₂ | ~1.1 - 1.5 | Multiplet |

| γ-CH₃ | ~0.9 | Doublet |

| δ-CH₃ | ~0.9 | Triplet |

| Amide NH (acetamido) | ~7.5 - 8.5 | Doublet |

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom. The predicted chemical shifts for this compound, inferred from related compounds, are presented in Table 2. nih.govresearchgate.net

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (pentanamide) | ~175 |

| Carbonyl (acetamido) | ~170 |

| α-C | ~58 |

| β-C | ~37 |

| γ-C | ~25 |

| Acetyl CH₃ | ~23 |

| γ-CH₃ | ~16 |

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and alkane functionalities. researchgate.netnih.govquimicaorganica.orgspectroscopyonline.comlibretexts.org

The primary amide group of the pentanamide (B147674) moiety will exhibit two N-H stretching bands in the region of 3350-3180 cm⁻¹. The secondary amide of the acetamido group will show a single N-H stretching band in a similar region. The C=O stretching vibrations for both amide groups (Amide I band) are anticipated to appear as strong absorptions between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) for the secondary amide is expected around 1570-1515 cm⁻¹. The aliphatic C-H stretching vibrations of the methyl and methylene (B1212753) groups will be observed in the 3000-2850 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amide | N-H Stretch | 3350 - 3180 (two bands) | Medium |

| Secondary Amide | N-H Stretch | 3370 - 3170 (one band) | Medium |

| Amides | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Secondary Amide | N-H Bend (Amide II) | 1570 - 1515 | Strong |

Mass Spectrometry (MS) Techniques for Molecular Weight and Purity Assessment (e.g., HRMS, LCMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. nih.govnih.gov Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it ideal for purity assessment and analysis of complex mixtures. nih.gov

For this compound (C₈H₁₆N₂O₂), the expected exact mass can be calculated. In an HRMS experiment, the measured mass should be very close to this theoretical value. Common fragmentation patterns for N-acetylated amino acid amides in tandem MS (MS/MS) experiments involve the loss of the acetamido group, the primary amide group, and cleavage of the amino acid side chain, providing further structural confirmation. nih.govwvu.edu

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₈H₁₆N₂O₂ |

| Exact Mass | 172.1212 |

| Molecular Weight | 172.22 |

Chromatographic Techniques for Purification and Purity Analysis (e.g., Flash Silica (B1680970) Chromatography)

Chromatographic techniques are essential for the purification and analysis of chemical compounds. Flash silica chromatography is a common and efficient method for the preparative separation of organic compounds. acs.org The polarity of the compound dictates the choice of the mobile phase. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) would typically be used as the eluent. The optimal solvent system is usually determined by thin-layer chromatography (TLC) prior to performing the flash column.

Purity analysis can be performed using High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LCMS) or a UV detector. Reversed-phase HPLC, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) (often with an additive like formic acid or trifluoroacetic acid), is a standard method for assessing the purity of such compounds. helixchrom.com

Table 5: General Parameters for Chromatographic Analysis of this compound

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane (B109758)/Methanol gradient | Purification |

Biochemical and Biological Research Applications of 2s,3s 2 Acetamido 3 Methylpentanamide and Its Analogs

Ligand-Protein Interaction Mapping and Fragment-Based Drug Discovery

The isoleucine derivative, (2S,3S)-2-acetamido-3-methylpentanamide, and its analogs have become instrumental in the field of chemical biology, particularly in the exploration of protein-ligand interactions. These compounds serve as foundational scaffolds for the development of sophisticated chemical probes used in fragment-based drug discovery and the characterization of protein binding sites.

Development and Application of "PepLites" for Identifying Protein Binding Sites

A notable application of this compound analogs is in the creation of "PepLites," which are amino acid-derived probes designed to map protein binding sites. A key example of such a probe is (2S,3R)-2-acetamido-N-(3-bromoprop-2-yn-1-yl)-3-methylpentanamide. The synthesis of this particular PepLite involves the modification of the parent amide to include a reactive bromopropyne group, which can be used for crystallographic screening to identify binding interactions.

In a crystallographic screen, a library of 22 PepLites, including the aforementioned analog, was tested against two bromodomain-containing proteins, BRD4 and ATAD2. The results of this screen demonstrated the utility of PepLites in identifying and characterizing ligand binding. Of the PepLites screened, nine showed binding to ATAD2, while six bound to BRD4. This differential binding highlights the ability of these probes to discern between the binding landscapes of different proteins.

Assessment of Protein Tractability and Informing Downstream Hit-Finding in Ligand Discovery

The data obtained from screening with PepLites and related fragment probes, known as "FragLites," can be used to assess the "tractability" or "druggability" of a protein target. This assessment is crucial for informing downstream efforts in ligand discovery. The differential binding of these probes to BRD4 and ATAD2 serves as a case in point.

BRD4 is generally considered to be a more tractable target for small molecule inhibitors compared to ATAD2. The screening results with FragLites and PepLites align with this perception. A greater number of FragLite hits were observed for BRD4 in comparison to ATAD2, suggesting that the binding site of BRD4 is more amenable to interacting with a diverse range of small molecules. This quantitative difference in hit rates provides a valuable metric for comparing the relative ligandability of protein targets, thereby guiding the allocation of resources in drug discovery campaigns.

Structural Characterization of Protein-Ligand Complexes

Crystallographic screening of PepLites has provided detailed structural insights into their binding modes with bromodomains BRD4 and ATAD2. For BRD4, all six of the bound PepLites were observed to occupy the orthosteric binding site, which is the site that recognizes the endogenous acetylated lysine substrate.

In contrast, the nine PepLites that bound to ATAD2 showed a more varied binding pattern. Their binding was distributed between the orthosteric site and an allosteric site, designated as site 6, which had been previously identified through FragLite screening. This discovery of allosteric binding sites is significant as it opens up new avenues for the development of non-canonical inhibitors.

Table 1: PepLite Binding to BRD4 and ATAD2

| Protein Target | Number of PepLites Screened | Number of PepLite Hits | Binding Site(s) Observed |

|---|---|---|---|

| BRD4 | 22 | 6 | Orthosteric |

Analysis of Key Non-Covalent Interactions at Protein Binding Interfaces

The detailed structural data from the protein-ligand complexes of PepLites with BRD4 and ATAD2 allows for a thorough analysis of the key non-covalent interactions that drive binding. These interactions are fundamental to the affinity and specificity of a ligand for its target protein.

Hydrogen Bonds: A critical interaction observed for ligands binding to the orthosteric site of both BRD4 and ATAD2 is a hydrogen bond with a conserved asparagine residue (Asn140 in BRD4 and Asn1064 in ATAD2). The amide group of the this compound scaffold is well-positioned to participate in such hydrogen bonding interactions, mimicking the interaction of the acetylated lysine of the natural substrate.

Lipophilic Interactions: The increased tractability of BRD4 has been partly attributed to the presence of a hydrophobic region known as the "WPF shelf." Ligands that can form favorable lipophilic interactions with this shelf tend to exhibit higher binding affinities. The methyl and ethyl groups of the isoleucine side chain of the this compound core can engage in these types of van der Waals and hydrophobic interactions within the binding pocket.

Enzyme Inhibition and Biochemical Pathway Modulation

While this compound is primarily utilized as a structural component of probes for biophysical and structural studies, the insights gained from these studies can indirectly contribute to the development of enzyme inhibitors and modulators of biochemical pathways. By identifying and characterizing the binding sites of proteins, including enzymes, the probes derived from this compound lay the groundwork for the rational design of molecules with specific biological activities.

The mapping of ligand-protein interactions within the bromodomain family, for example, has been pivotal in the development of inhibitors that target the activity of these epigenetic readers. By understanding the key non-covalent interactions required for binding, medicinal chemists can design more potent and selective inhibitors. These inhibitors can then be used to modulate the biochemical pathways in which these proteins are involved, such as the regulation of gene transcription.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (2S,3R)-2-acetamido-N-(3-bromoprop-2-yn-1-yl)-3-methylpentanamide |

| BRD4 |

Investigation of Amide Analogs as Inhibitors of Bacterial Enzymes (e.g., Pantothenate Synthetase in Mycobacterium tuberculosis and Staphylococcus aureus)

Pantothenate synthetase (PanC) is a vital enzyme in the biosynthesis of pantothenate (Vitamin B5), a precursor for the synthesis of coenzyme A and acyl carrier protein. nih.gov This pathway is essential for the survival of many bacteria, including the pathogenic species Mycobacterium tuberculosis (the causative agent of tuberculosis) and Staphylococcus aureus. nih.govnih.gov Crucially, mammals lack this biosynthetic pathway and obtain pantothenate from their diet, making PanC an attractive target for the development of new antibacterial agents with potential selectivity and a reduced risk of side effects. nih.govnih.gov

Research has focused on identifying small molecule inhibitors of PanC. Amide analogs, including structures related to this compound, have been investigated as potential inhibitors. nih.gov The rationale behind this approach is that such analogs can mimic the natural substrates or the reaction intermediates of the PanC-catalyzed reaction. The enzyme catalyzes the ATP-dependent condensation of pantoate and β-alanine. researchgate.netnih.gov This reaction proceeds through a tightly-bound pantoyl adenylate intermediate. nih.gov Many potent inhibitors are designed to mimic this intermediate, thereby blocking the active site of the enzyme. nih.gov

High-throughput screening and molecular docking studies have been employed to screen libraries of amide-containing compounds to identify potential PanC inhibitors. nih.govfrontiersin.org These computational and experimental approaches have led to the discovery of various chemical scaffolds that show inhibitory activity against PanC from both M. tuberculosis and S. aureus.

Table 1: Key Bacterial Enzymes Targeted by Amide Analogs and Related Inhibitors

| Enzyme | Organism(s) | Role of Enzyme | Rationale for Inhibition |

|---|---|---|---|

| Pantothenate Synthetase (PanC) | Mycobacterium tuberculosis, Staphylococcus aureus | Catalyzes the final step in pantothenate (Vitamin B5) biosynthesis. | Essential for bacterial survival; absent in mammals. |

| Isoleucyl-tRNA Synthetase (IleRS) | Staphylococcus aureus | Charges tRNA with isoleucine for protein synthesis. | Essential for bacterial protein synthesis. |

Mechanistic Studies of Enzyme-Inhibitor Interactions

Understanding the mechanism of how inhibitors interact with their target enzymes is crucial for the development of more potent and specific drugs. For pantothenate synthetase, mechanistic studies have revealed a Bi Uni Uni Bi Ping Pong kinetic mechanism. nih.gov The reaction involves the sequential binding of ATP and pantoate, leading to the formation of the pantoyl adenylate intermediate and the release of pyrophosphate. nih.gov

Inhibitors that mimic the pantoyl adenylate intermediate have been co-crystallized with M. tuberculosis PanC. nih.gov X-ray crystallography studies have provided detailed snapshots of the enzyme's active site, revealing how these inhibitors bind and recapitulate the interactions of the natural intermediate. nih.gov These structural insights are invaluable for rational drug design, allowing for the optimization of inhibitor scaffolds to improve binding affinity and inhibitory potency.

Kinetic analyses are also employed to characterize the mode of inhibition (e.g., competitive, noncompetitive, or uncompetitive). dspmuranchi.ac.in For PanC, inhibitors that mimic the reaction intermediate are expected to be competitive with respect to the substrates. By determining kinetic parameters such as the inhibition constant (Ki), researchers can quantify the potency of the inhibitors and compare different analogs.

In some cases, inhibitors can act as substrates for the target enzyme, leading to the formation of a product that is itself a potent inhibitor. This "turnover inhibitor" mechanism has been observed for inhibitors of nicotinamide N-methyl transferase, where the methylated product of the inhibitor is a more potent inhibitor than the parent compound. nih.govyoutube.com Such a mechanism could potentially be exploited in the design of inhibitors for bacterial enzymes.

Biosynthesis, Degradation, and Transport of N-Acylated Amino Acids

Elucidation of Pathways for the Biosynthesis of N-Acylated Amino Acids in Biological Systems

N-acylated amino acids (NAAAs) are a diverse class of lipids found in various biological systems, from bacteria to mammals. nih.govfrontiersin.org In bacteria, the biosynthesis of NAAAs generally involves the formation of an amide bond between a fatty acid and an amino acid. frontiersin.org One common pathway is the nucleophilic attack of the α-amino group of an amino acid on an activated carboxyl group of a fatty acid. frontiersin.org The fatty acid can be activated in the form of an acyl-CoA thioester or an acyl phosphate. frontiersin.org

Some marine bacteria, for instance, have been shown to produce N-acyl derivatives of leucine and isoleucine. nih.gov The biosynthesis of these compounds can be influenced by environmental conditions, such as phosphate availability. nih.gov In addition to simple N-acylation, more complex modifications can occur, such as the esterification of a nonhydroxy fatty acid to a 3-hydroxy fatty acid that is amide-linked to an amino acid. nih.gov

Studies on Enzymatic Degradation and Modification of N-Acetyl Amino Acids

The degradation of N-acetyl amino acids is an important metabolic process. Enzymes known as aminoacylases are capable of hydrolyzing the amide bond in N-acyl-L-amino acids, releasing the free amino acid and the fatty acid. d-nb.info These enzymes have applications in industrial processes, such as the resolution of racemic mixtures of N-acetyl amino acids. d-nb.info

In a broader context, N-terminal acetylation is one of the most common protein modifications in eukaryotes. nih.gov This modification can play a critical role in regulating protein stability. The N-end rule pathway is a proteolytic system that recognizes specific N-terminal residues of proteins and targets them for degradation. nih.gov N-terminal acetylation can create a degradation signal that is recognized by this pathway, thereby influencing the protein's half-life. nih.gov

Characterization of Transport Mechanisms for N-Acyl Amino Acids

The transport of amino acids and their derivatives across bacterial membranes is mediated by specific transport systems. Bacteria possess a variety of these systems to acquire essential nutrients from their environment. These can be broadly categorized into sodium-independent and sodium-dependent membrane-bound systems, as well as periplasmic binding protein-dependent systems. dspmuranchi.ac.in

While specific transporters for N-acyl amino acids in bacteria have not been extensively characterized, it is plausible that they are transported by systems that recognize either the amino acid or the fatty acid moiety, or by peptide transport systems. It is known that some antibiotics that are amino acid or peptide mimics can be "smuggled" into bacterial cells via these transport systems. nih.gov Therefore, N-acylated amino acids like this compound might enter bacterial cells through similar mechanisms.

Table 2: Overview of N-Acylated Amino Acid Metabolism and Transport

| Process | Description | Key Enzymes/Systems |

|---|---|---|

| Biosynthesis | Formation of an amide bond between a fatty acid and an amino acid. | N-acyl amino acid synthases, ATP-grasp enzymes. |

| Degradation | Hydrolysis of the amide bond to release the free amino acid and fatty acid. | Aminoacylases, Fatty Acid Amide Hydrolase (FAAH). |

| Modification | N-terminal acetylation of proteins influencing their function and stability. | N-terminal acetyltransferases (NATs). |

| Transport | Uptake of amino acids and their derivatives across the cell membrane. | Sodium-dependent and -independent transporters, periplasmic binding protein-dependent systems, peptide transporters. |

Future Research Directions and Unexplored Avenues for 2s,3s 2 Acetamido 3 Methylpentanamide

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of chiral amides like (2S,3S)-2-acetamido-3-methylpentanamide is fundamental to enabling its further study. Future research should prioritize the development of efficient and environmentally sustainable synthetic routes that maintain strict stereochemical control.

Conventional methods for creating the two key linkages in this molecule—N-acetylation and C-terminal amidation—often rely on reagents that can be toxic or generate significant waste. Modern synthetic chemistry offers greener alternatives. For instance, enzymatic strategies are highly promising for the synthesis of N-acyl amino acid amides. nih.gov Enzymes such as lipases or engineered acyltransferases can catalyze amide bond formation under mild, aqueous conditions, offering high selectivity and reducing the need for harsh chemicals. nih.gov ATP-dependent enzymes can activate the carboxylic acid via an acyl-adenylate intermediate, while ATP-independent hydrolases can also facilitate the reaction. nih.gov

Another avenue is the advancement of racemization-free coupling reagents, which are critical for preserving the (2S,3S) stereochemistry derived from natural L-isoleucine. rsc.org Additionally, light-driven processes using copper catalysts have emerged as a novel method for forming chiral amides, offering a single-step reaction that controls stereochemistry as the amide bond is formed. acs.org These cutting-edge techniques could provide more sustainable and efficient pathways to synthesize this compound for research purposes.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Advantages | Disadvantages | Key Research Focus |

|---|---|---|---|

| Traditional Coupling (e.g., EDC, HOBt) | Well-established, versatile | Potential for racemization, hazardous reagents, by-product waste | Optimization for stereochemical purity and reduced waste. |

| Enzymatic Catalysis (e.g., Lipases) | High selectivity, mild conditions, environmentally benign. nih.gov | Enzyme stability and cost, substrate scope limitations | Engineering enzymes for broader substrate tolerance and improved catalytic efficiency. |

| Copper-Catalyzed Photoreaction | High enantioselectivity, single-step process, tolerant to air/moisture. acs.org | Requires specific catalysts and light source, substrate scope still under exploration | Expanding the range of applicable amide and alkyl precursors. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, scalable | High initial equipment cost | Adapting established batch syntheses to continuous flow for on-demand production. |

Advanced Computational Studies for Predicting Undiscovered Biological Activities

Before committing to resource-intensive laboratory synthesis and screening, advanced computational methods can be employed to predict the potential biological roles of this compound. These in silico techniques can rapidly screen the molecule against vast libraries of biological targets and predict its drug-like properties.

Deep learning and machine learning models, such as Graph Neural Networks (GNNs) and Convolutional Neural Networks (CNNs), are revolutionizing the prediction of molecular activity. bioscipublisher.com By training these models on large datasets of known drug-target interactions, it is possible to predict the binding affinity of a new molecule like this compound to various proteins. bioscipublisher.com Quantitative Structure-Activity Relationship (QSAR) models can also be developed, correlating the structural features of the molecule with potential biological effects based on the principle that similar structures often have similar activities. nih.gov

Furthermore, molecular dynamics (MD) simulations can provide insight into the conformational flexibility of the molecule and how it might interact with a protein's binding pocket over time. nih.gov Such simulations can help identify stable binding modes and predict whether the molecule is likely to act as an inhibitor, activator, or modulator of a given protein target. These computational approaches can generate testable hypotheses and prioritize experimental studies, saving time and resources.

Table 2: Computational Approaches for Bioactivity Prediction

| Computational Method | Predicted Outcome for this compound | Potential Application |

|---|---|---|

| Molecular Docking | Binding affinity and pose within a protein's active site. | Screening against enzymes in branched-chain amino acid metabolism or proteases. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological effects (e.g., toxicity, permeability) based on structural similarity to known compounds. nih.gov | Early assessment of drug-likeness and potential off-target effects. |

| Molecular Dynamics (MD) Simulation | Analysis of conformational stability and dynamic interactions with a target protein over time. nih.gov | Refining docking predictions and understanding the mechanism of binding. |

| Deep Learning (e.g., GNNs) | Prediction of novel drug-target interactions across a wide range of protein families. bioscipublisher.com | Unbiased discovery of completely new and unexpected biological targets. |

Investigation into New Biochemical Targets and Cellular Pathways

The structure of this compound suggests several plausible, yet unexplored, biological roles. The core of the molecule is isoleucine, a branched-chain amino acid (BCAA) essential for protein synthesis and metabolic signaling. The addition of an N-acetyl group, a common post-translational modification, can alter a molecule's stability, charge, and ability to interact with proteins. nih.govwikipedia.org

N-terminal acetylation is known to protect proteins from degradation and can mediate protein-protein interactions. creative-proteomics.com Therefore, this compound could potentially act as a mimic or antagonist in pathways that recognize N-acetylated substrates. One key area for investigation would be its effect on enzymes involved in BCAA catabolism or on aminoacyl-tRNA synthetases, which are responsible for charging tRNAs with amino acids for protein synthesis. researchgate.net Interference with these fundamental processes could have significant cellular effects.

Another avenue of inquiry is the role of N-acetylated amino acids in cellular metabolism. Enzymes like glucosamine-phosphate N-acetyltransferase catalyze the transfer of acetyl groups, and understanding how a standalone N-acetylated amino acid amide might interact with such enzymes could reveal new regulatory functions. wikipedia.org High-throughput screening of this compound against diverse enzyme libraries could uncover entirely new biochemical targets and cellular pathways influenced by this specific chemical entity.

Development of this compound-based Research Tools and Chemical Probes

Should this compound be found to have a specific biological activity, its core structure could be leveraged to create sophisticated research tools and chemical probes. These probes are essential for identifying the molecule's direct binding partners within a cell (target deconvolution) and for visualizing its subcellular localization.

Developing a chemical probe typically involves modifying the parent molecule to include a reporter tag or a reactive group without disrupting its biological activity. osu.edu For example:

Affinity-based probes could be created by attaching a biotin (B1667282) tag to the molecule via a flexible linker. These probes would allow researchers to pull down the molecule's binding partners from cell lysates for identification by mass spectrometry.

Fluorescent probes could be synthesized by conjugating a fluorophore to the molecule. rsc.orgrsc.org This would enable the use of advanced microscopy techniques to visualize where the compound accumulates within cells, providing clues about its function. For instance, fluorescent D-amino acid probes have been instrumental in studying bacterial cell wall synthesis. acs.org

Photo-affinity labels incorporate a photoreactive group that, upon exposure to UV light, forms a covalent bond with any nearby interacting proteins. This technique provides a powerful method for irreversibly capturing and identifying specific protein targets.

The creation of such probes would be a critical step in transforming this compound from a compound of unknown function into a valuable tool for exploring complex biological systems. nih.gov

Table 3: Potential Chemical Probes and Their Applications

| Probe Type | Required Modification | Research Application |

|---|---|---|

| Affinity Probe | Addition of a biotin tag via a linker. | Identification of protein binding partners from cell extracts (pull-down assays). |

| Fluorescent Probe | Conjugation of a fluorophore (e.g., fluorescein, rhodamine). rsc.org | Visualization of the compound's subcellular localization via fluorescence microscopy. |

| Photo-affinity Label | Incorporation of a photoreactive group (e.g., benzophenone, diazirine). | Covalent cross-linking to and definitive identification of direct biological targets. |

| Clickable Probe | Introduction of an alkyne or azide (B81097) group. | In-cell or in-vivo labeling of targets using bio-orthogonal click chemistry. |

Q & A

Basic: What are the recommended methods for synthesizing (2S,3S)-2-acetamido-3-methylpentanamide in a laboratory setting?

Answer:

The synthesis typically involves multi-step enantioselective routes, such as:

- Chiral auxiliary-assisted amidation : Use L-proline derivatives to control stereochemistry during acetamide group introduction .

- Protection-deprotection strategies : Employ tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect reactive sites, followed by acidic or basic deprotection .

- Purification : Recrystallization in ethanol/water mixtures or chiral chromatography (e.g., using amylose-based columns) ensures stereochemical purity .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Keep in sealed, argon-purged containers at –20°C to prevent hydrolysis of the acetamide group .

- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or dermal exposure .

- Moisture control : Store with desiccants (e.g., silica gel) to minimize degradation .

Advanced: What analytical techniques are most effective for confirming the stereochemical purity of this compound?

Answer:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (85:15) to resolve enantiomers; compare retention times with standards .

- X-ray crystallography : Single-crystal analysis confirms absolute configuration, as demonstrated in similar stereocomplex amides .

- NMR spectroscopy : - and -NMR coupling constants (e.g., ) validate vicinal stereochemistry .

Advanced: How can conflicting data regarding the compound’s solubility in polar vs. nonpolar solvents be resolved?

Answer:

- Standardized protocols : Replicate solubility tests under controlled humidity and temperature (e.g., 25°C, 60% RH) .

- Orthogonal methods : Compare gravimetric analysis (dissolution in DMSO) with UV-Vis spectrophotometry to cross-validate results .

- Solvent polarity index : Correlate solubility with Hansen solubility parameters to identify outliers in literature data .

Basic: What safety precautions are necessary when working with this compound?

Answer:

- PPE : Wear lab coats, chemical-resistant gloves, and full-face shields during synthesis .

- Ventilation : Use local exhaust ventilation to mitigate aerosol formation during grinding or weighing .

- Emergency protocols : For spills, neutralize with 5% acetic acid and collect waste in labeled hazardous containers .

Advanced: What strategies can optimize the yield of this compound in enantioselective synthesis?

Answer:

- Catalyst screening : Test Sharpless epoxidation catalysts or Jacobsen’s salen complexes to enhance enantiomeric excess (ee) .

- Solvent optimization : Replace THF with dimethylacetamide (DMAc) to reduce steric hindrance during amide coupling .

- Reaction monitoring : Use inline FTIR to track intermediate formation and adjust reaction times dynamically .

Basic: What spectroscopic methods are used to characterize this compound?

Answer:

- FTIR spectroscopy : Identify C=O stretches (~1650 cm) and N-H bends (~3300 cm) .

- Mass spectrometry (HRMS) : Confirm molecular weight (CHNO; calc. 172.12) with ≤2 ppm error .

- -NMR : Peaks at δ 1.2 (doublet, CH) and δ 6.1 (amide proton) validate methyl and acetamide groups .

Advanced: How does the steric environment influence the reactivity of this compound in peptide coupling reactions?

Answer:

- Steric maps : Generate molecular models (e.g., DFT calculations) to predict hindered reaction sites .

- Coupling reagent selection : Use HATU over DCC for bulky substrates to minimize steric clashes during activation .

- Kinetic studies : Compare reaction rates with analogous non-methylated compounds to quantify steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.